molecular formula C11H20BNO4 B13523694 (3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid

(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid

Cat. No.: B13523694
M. Wt: 241.09 g/mol
InChI Key: OVSGIHAMFRTZTF-UHFFFAOYSA-N
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Description

(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a bicyclic framework with a boronic acid functional group, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid typically involves the following steps:

    Formation of the Bicyclic Framework: The initial step involves the construction of the bicyclic structure. This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions.

    Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is used to protect the amino group during the synthesis. This protection is crucial to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols.

Scientific Research Applications

(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.

    Industry: It is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical processes. The bicyclic structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid: Unique due to its bicyclic structure and boronic acid group.

    (3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronate esters: Similar structure but with ester functional groups.

    This compound derivatives: Variations in the substituents on the bicyclic framework.

Uniqueness

The uniqueness of this compound lies in its combination of a stable bicyclic structure with a reactive boronic acid group, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C11H20BNO4

Molecular Weight

241.09 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boronic acid

InChI

InChI=1S/C11H20BNO4/c1-10(2,3)17-9(14)13-5-4-11(12(15)16)6-8(11)7-13/h8,15-16H,4-7H2,1-3H3

InChI Key

OVSGIHAMFRTZTF-UHFFFAOYSA-N

Canonical SMILES

B(C12CCN(CC1C2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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